molecular formula C8H16N2O2 B1338588 Ethyl 4-methylpiperazine-2-carboxylate CAS No. 63285-60-9

Ethyl 4-methylpiperazine-2-carboxylate

Cat. No.: B1338588
CAS No.: 63285-60-9
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-UHFFFAOYSA-N
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Description

Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, pressure, and solvent, depend on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-methylpiperazine-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 4-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

    1-Methylpiperazine: Similar in structure but lacks the ethyl carboxylate group.

    4-Methylpiperazine: Similar in structure but lacks the ethyl carboxylate group.

    Ethyl piperazine-2-carboxylate: Similar in structure but lacks the methyl group.

Properties

IUPAC Name

ethyl 4-methylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUYOQHZQCEQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502506
Record name Ethyl 4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63285-60-9
Record name Ethyl 4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (11.54 g, 44 mmol) was reacted with Pd—C (10%, 1 g) according to the procedure as described in Example 34, Step C to give the title compound as colorless oil (6.2 g, 82%). The compound was characterized by the following spectroscopic data:
Quantity
11.54 g
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reactant
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1 g
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catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

13.1 g. of 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester in 100 ml. of absolute alcohol and 3 g. of palladium on charcoal are shaken at room temperature and 50 psi for 41/2 hours. The catalyst is filtered off and the residue is distilled to obtain 4-methylpiperazine-2-carboxylic acid, ethyl ester, b.p. 0.3 mm 84°-86°.
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
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reactant
Reaction Step Two
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Reaction Step Three

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